N-(2-(Pyridin-4-yl)ethyl)isonicotinamide

Coordination polymers Dynamic porous frameworks Guest adsorption

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide (CAS 681161-17-1), systematically named N-[2-(4-pyridinyl)ethyl]-4-pyridinecarboxamide and abbreviated as 4-peia, is a bispyridyl amide ligand comprising two pyridine rings connected via an ethyl spacer and an amide bond (molecular formula C₁₃H₁₃N₃O, MW 227.26 g/mol). The compound functions as a bridging ligand in coordination polymer synthesis, where the ethyl spacer confers distinct conformational flexibility and hydrogen-bonding geometry compared to directly linked pyridyl amide analogs.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 681161-17-1
Cat. No. B3278656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Pyridin-4-yl)ethyl)isonicotinamide
CAS681161-17-1
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CCNC(=O)C2=CC=NC=C2
InChIInChI=1S/C13H13N3O/c17-13(12-4-8-15-9-5-12)16-10-3-11-1-6-14-7-2-11/h1-2,4-9H,3,10H2,(H,16,17)
InChIKeyQCAGNJVYIBZABD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Pyridin-4-yl)ethyl)isonicotinamide (CAS 681161-17-1): Core Structural Identity and Procurement Context


N-(2-(Pyridin-4-yl)ethyl)isonicotinamide (CAS 681161-17-1), systematically named N-[2-(4-pyridinyl)ethyl]-4-pyridinecarboxamide and abbreviated as 4-peia, is a bispyridyl amide ligand comprising two pyridine rings connected via an ethyl spacer and an amide bond (molecular formula C₁₃H₁₃N₃O, MW 227.26 g/mol) . The compound functions as a bridging ligand in coordination polymer synthesis, where the ethyl spacer confers distinct conformational flexibility and hydrogen-bonding geometry compared to directly linked pyridyl amide analogs [1]. Commercially, it is supplied at ≥95% purity by multiple vendors, with characterization data including NMR, HPLC, and LC-MS routinely available to support procurement qualification . The compound is cataloged under MDL number MFCD23701751 and is also recognized by the synonym 4-Peia in the metal-organic framework (MOF) literature .

Why N-(2-(Pyridin-4-yl)ethyl)isonicotinamide Cannot Be Replaced by Generic Pyridyl Amide Ligands in Coordination Polymer Design


Pyridyl carboxamide ligands are widely employed as bridging units in coordination polymer and MOF synthesis, yet their performance is critically governed by spacer length, nitrogen-donor positioning, and amide hydrogen-bonding geometry [1]. N-(2-(Pyridin-4-yl)ethyl)isonicotinamide (4-peia) incorporates an ethylene spacer between the pyridin-4-yl terminus and the isonicotinamide core, which extends the intermetallic distance and reorients the amide dipole relative to directly linked analogs such as N-3-pyridylnicotinamide (3-pna) [2]. This structural feature is not cosmetic; it directly determines whether the resulting framework exhibits cooperative guest-responsive porosity or remains a rigid, non-responsive solid. Generic substitution with shorter or positionally isomeric ligands abolishes the specific hydrogen-bonded network architecture required for dynamic structural transformation, making the precise CAS registry (681161-17-1) essential for reproducible synthesis of gate-opening porous materials [2].

Quantitative Differentiation Evidence: N-(2-(Pyridin-4-yl)ethyl)isonicotinamide (4-peia) Versus Closest Analogs


Gate-Opening Porous Behavior: 4-peia Framework Exhibits Amorphous-to-Crystalline Transformation Whereas 3-pna Frameworks Remain Non-Responsive

The cobalt(II) coordination polymer {[Co(NCS)₂(4-peia)₂]·4Me₂CO}ₙ (3⊃4Me₂CO) displays a cooperative guest-adsorption phenomenon characterized by an amorphous (nonporous)-to-crystal (porous) structural rearrangement upon acetone adsorption and desorption. This gate-opening behavior is evidenced by a distinct threshold pressure (Pₜₕ) in the adsorption isotherm [1]. In direct contrast, the isomeric frameworks [Co(NO₃)₂(3-pna)₂]ₙ (1) and [CoBr₂(3-pna)₂]ₙ (2), constructed from the shorter N-3-pyridylnicotinamide ligand lacking an ethyl spacer, do not exhibit any dynamic structural transformation and behave as rigid, non-responsive solids under identical conditions [1]. The heat of acetone adsorption for 3⊃4Me₂CO (ΔHₐₔ = −25 kJ/mol) closely matches the vaporization enthalpy of acetone (ΔHᵥₐₚ = 30.99 kJ/mol), confirming that the gate-opening event is driven by weak host–guest interactions rather than strong chemisorption [1].

Coordination polymers Dynamic porous frameworks Guest adsorption

Interlayer Hydrogen-Bond Distance: 4-peia Framework Achieves 2.780 Å Amide–Amide Contact Versus 3.263 Å for 3-pna Analog

Single-crystal X-ray diffraction analysis reveals that the complementary amide–amide hydrogen bond (NH···O=C) linking adjacent 2-D layers in the 4-peia-based framework has a nitrogen–oxygen distance of 2.780(7) Å [1]. For the 3-pna-based framework [CoBr₂(3-pna)₂]ₙ (2), the analogous interlayer amide hydrogen bond measures 3.263(8) Å [1]. The 0.483 Å shorter contact in the 4-peia framework indicates a significantly stronger hydrogen-bonding interaction, which is a direct consequence of the ethyl spacer optimizing the spatial alignment of the amide dipoles between neighboring layers.

Crystal engineering Hydrogen bonding Supramolecular assembly

Square Grid Dimension: 4-peia Framework Expands Cavity to 15.8 Å × 15.8 Å Compared to 10.9 Å × 10.9 Å for 3-pna Framework

The 2-D square grid motif in the 4-peia cobalt(II) framework has dimensions of 15.8 Å × 15.8 Å (Co–Co distances), forming channels with a cross-section of 4.4 Å × 4.4 Å and a calculated void volume of 46% [1]. The 3-pna framework [CoBr₂(3-pna)₂]ₙ (2) forms a smaller grid measuring 10.9 Å × 10.9 Å [1]. The 4-peia framework thus provides approximately 2.1× the grid area and a substantially larger solvent-accessible void, directly attributable to the ethyl spacer extending the ligand length.

Metal-organic frameworks Pore size engineering Coordination networks

Donor Atom Coordination Geometry: 4-peia Adopts Trans-Nitrogen Configuration Whereas 3-pna Favors Cis Arrangement at Cobalt(II)

In the cobalt(II) coordination sphere, 4-peia coordinates with its two nitrogen donors (carbonylpyridyl N_C and ethylpyridyl N_E) in a trans configuration, with all Co–N bond distances being nearly equivalent: Co–N_C = 2.220(5) Å and Co–N_E = 2.191(6) Å [1]. By contrast, 3-pna coordinates in a cis fashion with Co–N(1) = 2.174(5) Å and Co–N(2) = 2.167(5) Å [1]. The trans arrangement in the 4-peia framework results in N–Co–N bond angles of 180°, whereas the cis geometry in the 3-pna framework yields N–Co–N angles ranging from 83° to 104° [1].

Coordination chemistry Ligand design Isomerism

Crystal Symmetry and Unit Cell Parameters: 4-peia Framework Crystallizes in Monoclinic P2₁/c With Distinct Lattice Constants Versus Orthorhombic 3-pna Frameworks

The 4-peia cobalt(II) framework {[Co(NCS)₂(4-peia)₂]·4Me₂CO}ₙ crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 11.115(3) Å, b = 22.046(7) Å, c = 9.717(3) Å, β = 100.834(7)°, V = 2338(1) ų, and Z = 2 [1]. The 3-pna frameworks adopt orthorhombic symmetry: [Co(NO₃)₂(3-pna)₂]ₙ (1) in Pbcn with V = 2255.9(8) ų, and [CoBr₂(3-pna)₂]ₙ (2) in Ccca with V = 2172(2) ų [1]. The calculated density of the 4-peia framework (1.190 g·cm⁻³) is substantially lower than those of the 3-pna frameworks (1.712 and 1.881 g·cm⁻³), consistent with its higher porosity.

Crystallography Solid-state characterization Polymorph screening

Synthetic Accessibility and Commercially Available Purity: 4-peia Synthesized From 4-(2-Aminoethyl)pyridine With Reported 56% Yield and ≥95% Commercial Purity

4-peia is synthesized via amide coupling of isonicotinoyl chloride hydrochloride with 4-(2-aminoethyl)pyridine, with a reported reaction yield of approximately 56% . Commercial suppliers including AKSci (Catalog 0493AC), Bidepharm (Catalog 1643827), and MedChemExpress provide the compound at ≥95% purity, with batch-specific certificates of analysis including NMR, HPLC, and LC-MS data . In comparison, the direct analog N-(4-pyridyl)isonicotinamide (without the ethyl spacer) is reported as a hydrogelator with a minimum gelator concentration of 0.37 wt%, whereas 4-peia does not exhibit hydrogelation under comparable conditions, reflecting a functional divergence driven by the ethyl spacer [1].

Ligand synthesis Procurement specifications Quality control

High-Value Application Scenarios for N-(2-(Pyridin-4-yl)ethyl)isonicotinamide (CAS 681161-17-1) Based on Verified Differentiation Evidence


Synthesis of Stimuli-Responsive Porous Coordination Polymers With Gate-Opening Acetone Adsorption

Researchers constructing dynamic porous frameworks that require a cooperative guest-induced amorphous-to-crystalline phase transition should exclusively procure 4-peia (CAS 681161-17-1). The cobalt(II) framework {[Co(NCS)₂(4-peia)₂]·4Me₂CO}ₙ uniquely exhibits gate-opening behavior at a threshold acetone pressure, with an adsorption enthalpy of −25 kJ/mol; the 3-pna analogs do not show this property and remain rigid [1]. This application demands the ethyl spacer geometry to establish the complementary amide–amide hydrogen bond network (N···O = 2.780 Å) responsible for the dynamic response [1].

Crystal Engineering of Large-Pore 2-D Grid Networks With Trans-Coordinated Metal Centers

When the synthetic target is a 2-D square grid coordination network with pore dimensions exceeding 15 Å, 4-peia is the required ligand. The 15.8 Å × 15.8 Å grid dimension and 4.4 Å channel aperture, combined with the trans-nitrogen donor geometry at the cobalt(II) node, are structural features uniquely accessible with 4-peia and unattainable with shorter 3-pna or directly linked N-(4-pyridyl)isonicotinamide ligands [1]. The 46% void volume enables encapsulation of guest molecules within a hydrophobic channel environment [1].

Procurement-Qualified Ligand Supply for Reproducible MOF Synthesis With Batch-Traceable Purity Documentation

For research groups and industrial laboratories requiring batch-to-batch reproducibility in coordination polymer synthesis, 4-peia is available from multiple suppliers at ≥95% purity with full characterization packages including NMR, HPLC, and LC-MS . The MDL registry (MFCD23701751) and well-established synthetic route (56% yield from isonicotinoyl chloride hydrochloride and 4-(2-aminoethyl)pyridine) ensure supply chain transparency [1]. This contrasts with less-common pyridyl amide analogs that lack multi-vendor availability and standardized purity specifications.

Differentiation From Hydrogelator Applications: Ensuring Correct Ligand Selection for Porous Materials Versus Supramolecular Gels

The ethyl spacer in 4-peia diverts its functional behavior entirely away from supramolecular gelation. N-(4-Pyridyl)isonicotinamide, which lacks the ethyl spacer, acts as an efficient hydrogelator at 0.37 wt%, whereas 4-peia functions exclusively as a coordination polymer building block [2]. Laboratories procuring a pyridyl isonicotinamide for porous framework synthesis must verify CAS 681161-17-1 (4-peia), as mistakenly ordering the non-ethylated analog (CAS differs) will yield a hydrogelator unsuitable for coordination polymer formation.

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